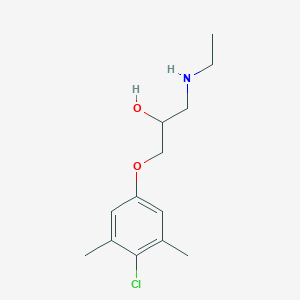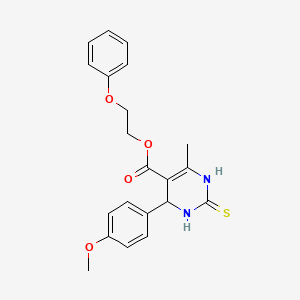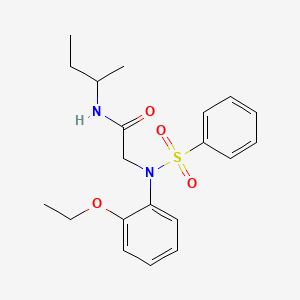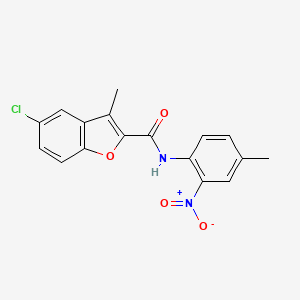
1-(4-chloro-3,5-dimethylphenoxy)-3-(ethylamino)-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chloro-3,5-dimethylphenoxy)-3-(ethylamino)-2-propanol, also known as propranolol, is a beta-blocker medication used to treat hypertension, angina, and other cardiovascular conditions. However, propranolol has also been studied for its potential use in scientific research.
科学研究应用
Propranolol has been studied for its potential use in various scientific research applications. One such application is its use in the study of memory consolidation and reconsolidation. Propranolol has been shown to disrupt the reconsolidation of emotional memories, potentially offering a new approach to treating post-traumatic stress disorder.
Another area of research is 1-(4-chloro-3,5-dimethylphenoxy)-3-(ethylamino)-2-propanol's potential use in the treatment of cancer. Propranolol has been shown to inhibit the growth and metastasis of certain types of cancer cells, including breast cancer and melanoma.
作用机制
Propranolol works by blocking the beta receptors in the body, which are responsible for the body's response to stress and anxiety. By blocking these receptors, 1-(4-chloro-3,5-dimethylphenoxy)-3-(ethylamino)-2-propanol can reduce heart rate, blood pressure, and other physiological responses to stress.
Biochemical and Physiological Effects:
Propranolol has several biochemical and physiological effects on the body. It can reduce heart rate, blood pressure, and cardiac output, and it can also decrease the release of renin, a hormone that regulates blood pressure. Propranolol can also cause bronchoconstriction, which can be problematic for patients with asthma or other respiratory conditions.
实验室实验的优点和局限性
One advantage of using 1-(4-chloro-3,5-dimethylphenoxy)-3-(ethylamino)-2-propanol in lab experiments is its well-established safety profile. Propranolol has been used clinically for decades and is generally considered safe when used as directed. However, one limitation is that 1-(4-chloro-3,5-dimethylphenoxy)-3-(ethylamino)-2-propanol's effects can be variable depending on the individual, making it difficult to control for individual differences in research studies.
未来方向
There are several potential future directions for 1-(4-chloro-3,5-dimethylphenoxy)-3-(ethylamino)-2-propanol research. One area of interest is its potential use in the treatment of addiction. Propranolol has been shown to reduce drug-seeking behavior in animal models, and it may have potential as a treatment for addiction in humans.
Another area of interest is 1-(4-chloro-3,5-dimethylphenoxy)-3-(ethylamino)-2-propanol's potential use in the treatment of anxiety disorders. While 1-(4-chloro-3,5-dimethylphenoxy)-3-(ethylamino)-2-propanol is not typically used as a first-line treatment for anxiety, it may have potential as an adjunct therapy in certain cases.
Conclusion:
Propranolol is a beta-blocker medication with potential applications in scientific research. Its well-established safety profile and potential for use in memory consolidation, cancer treatment, addiction, and anxiety disorders make it an interesting area for future research.
合成方法
Propranolol can be synthesized through a multi-step process starting with the reaction of 3,5-dimethylphenol with chloroacetyl chloride to form 1-(4-chloro-3,5-dimethylphenoxy)acetone. This intermediate is then reacted with ethylamine and isopropylamine to form 1-(4-chloro-3,5-dimethylphenoxy)-3-(ethylamino)-2-propanol.
属性
IUPAC Name |
1-(4-chloro-3,5-dimethylphenoxy)-3-(ethylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO2/c1-4-15-7-11(16)8-17-12-5-9(2)13(14)10(3)6-12/h5-6,11,15-16H,4,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRPLSYSQJTMJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(COC1=CC(=C(C(=C1)C)Cl)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-3,5-dimethylphenoxy)-3-(ethylamino)propan-2-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{2-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5216367.png)
![N-[2-(4-bromophenoxy)ethyl]-2-methyl-2-propanamine hydrochloride](/img/structure/B5216376.png)
![ethyl 2-({2-[(4-chlorophenyl)thio]propanoyl}amino)benzoate](/img/structure/B5216385.png)
![11-(6-chloro-1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5216389.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B5216401.png)
![N,N-dimethyl-4-(1'H-spiro[indene-1,4'-piperidin]-1'-ylmethyl)aniline](/img/structure/B5216404.png)

![2-(4-{[1-(4-bromobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)acetamide](/img/structure/B5216410.png)



![N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-2-iodobenzamide](/img/structure/B5216444.png)
![(2R*,6S*)-4-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B5216454.png)
![1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5216462.png)